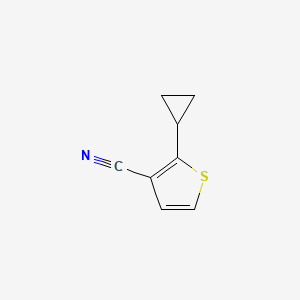

2-Cyclopropylthiophene-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-5-7-3-4-10-8(7)6-1-2-6/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWIPAVCXHTRLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropylthiophene 3 Carbonitrile: a Comprehensive Analysis

Direct Synthetic Pathways to the 2-Cyclopropylthiophene (B3031380) Core

The construction of the 2-cyclopropylthiophene scaffold is most effectively achieved through direct C-C bond formation on a pre-functionalized thiophene (B33073) ring. This approach allows for the late-stage introduction of the cyclopropyl (B3062369) group, a desirable strategy in multi-step syntheses.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become the premier tool for the synthesis of biaryls and related structures, including the title compound. nih.gov The Suzuki-Miyaura coupling, in particular, has been extensively optimized for this purpose.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a highly versatile and functional group tolerant method for forming the C-C bond between the thiophene ring and the cyclopropyl moiety. organic-chemistry.org The reaction of 2-bromothiophene-3-carbonitrile (B1280767) with a cyclopropylboronic acid derivative is the most direct route to 2-cyclopropylthiophene-3-carbonitrile.

The choice of the palladium catalyst system is critical for achieving high yields and reaction efficiency. Research has shown that a combination of a palladium(II) acetate (B1210297) (Pd(OAc)₂) precursor and a bulky, electron-rich phosphine (B1218219) ligand, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), is highly effective. This system allows for low catalyst loadings, which is economically and environmentally advantageous. researchgate.net The SPhos ligand, in particular, has been noted for its ability to promote challenging cross-coupling reactions. researchgate.net

Table 1: Palladium Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | 0.5 - 5 | High activity, low catalyst loading, good for challenging substrates. researchgate.net |

| Pd(PPh₃)₄ | PPh₃ | 5 - 10 | Classic catalyst, but may require higher temperatures and loadings. nih.gov |

The optimization of reaction parameters is crucial for maximizing the yield of this compound. A biphasic solvent system, typically consisting of an organic solvent like toluene (B28343) or dioxane and water, is often employed. audreyli.comnumberanalytics.com The presence of water can accelerate the reaction rate. audreyli.com The choice of base is also a key factor, with potassium phosphate (B84403) (K₃PO₄) being a commonly used inorganic base that provides good results. nih.gov The reaction temperature is generally elevated, with profiles in the range of 80-100 °C being typical to ensure a reasonable reaction rate. nih.govaudreyli.com

Table 2: Optimal Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Toluene/Water or Dioxane/Water | Biphasic system improves solubility of reagents and accelerates the reaction. audreyli.comnumberanalytics.com |

| Base | K₃PO₄ | Effective in activating the boronic acid for transmetalation. nih.gov |

| Temperature | 80 - 100 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. nih.govaudreyli.com |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents degradation of the palladium catalyst. researchgate.net |

The Suzuki-Miyaura coupling has been shown to be tolerant of a wide range of functional groups on the bromothiophene precursor. This is particularly important for the synthesis of this compound, as the nitrile group is an electron-withdrawing group. Studies have demonstrated that aryl bromides bearing electron-withdrawing groups, such as nitriles, are excellent substrates for this reaction, often leading to high yields of the desired product. audreyli.com The reaction proceeds smoothly with various substituted bromothiophenes, highlighting the robustness of this methodology.

Table 3: Substrate Scope of Suzuki-Miyaura Coupling with Brominated Precursors

| Brominated Substrate | Coupling Partner | Product | Reported Yield (%) |

|---|---|---|---|

| 4-Bromobenzonitrile | Cyclopropylboronic acid | 4-Cyclopropylbenzonitrile | 96 audreyli.com |

| 2-Bromothiophene | Phenylboronic acid | 2-Phenylthiophene | Varies with conditions nih.gov |

The Hiyama cross-coupling reaction, which utilizes organosilicon compounds as the nucleophilic partner, represents an alternative pathway for the formation of C-C bonds. While it is a versatile reaction, its application specifically for the synthesis of this compound is not as extensively documented as the Suzuki-Miyaura coupling.

In principle, the Hiyama coupling of a cyclopropylsilane derivative with 2-bromothiophene-3-carbonitrile is a feasible synthetic route. The reaction is typically catalyzed by a palladium complex and requires an activator, such as a fluoride (B91410) source (e.g., TBAF), to generate the hypervalent silicate (B1173343) species necessary for transmetalation. While there are reports on the Hiyama coupling for the synthesis of various other compounds, including those with thiophene moieties, specific protocols optimized for the synthesis of this compound are less common in the literature. Further research and development would be needed to establish this as a routine and efficient method for this particular target molecule.

Optimized Suzuki-Miyaura Coupling for Cyclopropylthiophene Formation

Thiophene Ring Formation through Condensation Reactions

The Gewald reaction is a powerful and widely utilized method for the synthesis of 2-aminothiophenes. sciforum.netnih.gov This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. sciforum.net To synthesize precursors for this compound, a modified Gewald approach would start with cyclopropyl methyl ketone.

The classical Gewald reaction has undergone numerous modifications to improve yields, broaden substrate scope, and employ milder reaction conditions. sciforum.net These modifications include the use of various bases, such as inorganic bases like sodium bicarbonate, and alternative reaction media. sciforum.net The initial step often involves a Knoevenagel condensation of the ketone with an activated nitrile, such as malononitrile (B47326), to form an α,β-unsaturated nitrile intermediate. sciforum.netresearchgate.net This is followed by the addition of elemental sulfur, which leads to the formation of the 2-aminothiophene ring. sciforum.net The resulting 2-amino-4-cyclopropylthiophene-3-carbonitrile (B112804) can then be deaminated to afford the target compound. The presence of the amino and nitrile groups in these derivatives offers significant reactivity for further chemical transformations. researchgate.net

| Starting Materials | Reagents | Product | Key Features |

| Cyclopropyl methyl ketone, Malononitrile, Sulfur | Base (e.g., Morpholine, Triethylamine, Sodium Bicarbonate) | 2-Amino-4-cyclopropylthiophene-3-carbonitrile | One-pot synthesis, forms substituted 2-aminothiophenes. |

Beyond the traditional Gewald reaction, other novel cyclization strategies have been developed for the synthesis of substituted thiophenes. researchgate.net These methods often involve the cyclization of functionalized alkynes. researchgate.netnih.gov For instance, a synthetic route could be envisioned starting from a precursor containing both a cyclopropyl group and a nitrile-bearing fragment, which then undergoes a sulfur-mediated cyclization.

Recent advancements in thiophene synthesis have explored metal-free approaches and multicomponent reactions. bohrium.com For example, the reaction of 4-en-1-yn-3-yl acetate derivatives with potassium thioacetate (B1230152) can lead to 2,4-disubstituted thiophenes. bohrium.com Adapting such a strategy would require the synthesis of an appropriate enyne precursor bearing a cyclopropyl group. Another approach involves the cyclization of S-containing alkyne substrates, which has proven to be a valuable and reliable method. nih.gov These innovative strategies offer alternative pathways that may provide advantages in terms of regioselectivity and functional group tolerance. researchgate.net

Functional Group Interconversion for Nitrile Introduction at the 3-Position

An alternative synthetic strategy involves the formation of the 2-cyclopropylthiophene core first, followed by the introduction of the nitrile group at the 3-position. This approach relies on the selective functionalization of the thiophene ring.

Conversion of Thiophene Aldehydes to Nitriles

A common and effective method for introducing a nitrile group is through the conversion of a corresponding aldehyde. This two-step process involves the formation of an aldoxime followed by its dehydration.

The conversion of an aldehyde to a nitrile typically begins with its reaction with hydroxylamine (B1172632) hydrochloride to form an aldoxime. lookchem.com This intermediate is then subjected to dehydration to yield the nitrile. lookchem.comorganic-chemistry.org A variety of dehydrating agents can be employed for this transformation, and the choice of reagent can be crucial for achieving high yields and avoiding side reactions. missouri.edu One-pot procedures have been developed where the aldehyde is directly converted to the nitrile by heating with hydroxylamine hydrochloride in a solvent like dimethyl sulfoxide (B87167) (DMSO). lookchem.com This method is general for both aliphatic and aromatic nitriles. lookchem.com The dehydration of the oxime is often favored by acidic conditions. lookchem.com

| Starting Material | Reagents | Intermediate | Product |

| 2-Cyclopropylthiophene-3-carbaldehyde | 1. Hydroxylamine hydrochloride2. Dehydrating agent | 2-Cyclopropylthiophene-3-carbaldoxime | This compound |

The necessary precursor for the oximation/dehydration sequence, 2-cyclopropylthiophene-3-carbaldehyde, can be synthesized via the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction allows for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.orgmdpi.com The Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent. wikipedia.orgyoutube.com

For the synthesis of 2-cyclopropylthiophene-3-carbaldehyde, 2-cyclopropylthiophene would be treated with the Vilsmeier reagent. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent attacks the electron-rich thiophene ring. wikipedia.org The resulting iminium ion is then hydrolyzed during workup to yield the aldehyde. wikipedia.org The synthesis of 2-cyclopropylthiophene itself can be achieved through methods like Suzuki-Miyaura coupling of a bromothiophene with cyclopropylboronic acid. nih.govresearchgate.net

| Starting Material | Reagents | Product |

| 2-Cyclopropylthiophene | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | 2-Cyclopropylthiophene-3-carbaldehyde |

Alternative Nitrile Synthesis Routes from Carboxylic Acid Derivatives or Amides

Beyond the construction of the thiophene ring with the nitrile group already in place, an alternative and often highly effective strategy involves the conversion of a carboxylic acid or a primary amide functionality at the C3 position of a pre-existing 2-cyclopropylthiophene scaffold. This approach is particularly useful if 2-cyclopropylthiophene-3-carboxylic acid or 2-cyclopropylthiophene-3-carboxamide are readily accessible starting materials.

The dehydration of primary amides to nitriles is a fundamental transformation in organic synthesis. A common and powerful reagent for this purpose is phosphorus pentoxide (P₂O₅), which acts as a potent dehydrating agent. The reaction typically involves heating the primary amide with P₂O₅, often in an inert solvent or neat, to drive the elimination of water and form the corresponding nitrile.

Another effective dehydrating agent is trifluoroacetic anhydride (B1165640) (TFAA). wikipedia.org TFAA can activate the amide for dehydration under milder conditions compared to P₂O₅. The reaction proceeds through the formation of an O-trifluoroacetyl intermediate, which then undergoes elimination. In some cases, the addition of a base can facilitate the elimination step.

A summary of common dehydrating agents for the conversion of primary amides to nitriles is presented in Table 1.

Table 1: Common Reagents for the Dehydration of Primary Amides to Nitriles

| Reagent | Typical Conditions | Comments |

|---|---|---|

| Phosphorus pentoxide (P₂O₅) | High temperature, neat or in a high-boiling solvent | Powerful, but can require harsh conditions. researchgate.net |

| Trifluoroacetic anhydride (TFAA) | Mild conditions, often with a base | Efficient and proceeds under milder conditions. wikipedia.org |

| Thionyl chloride (SOCl₂) | Reflux in an inert solvent | Can also convert carboxylic acids to acyl chlorides. |

| Oxalyl chloride ((COCl)₂) | Mild conditions, often with a catalyst like DMF | Highly effective, generates gaseous byproducts. |

| Cyanuric chloride | Mild conditions, often with a base | Cost-effective and efficient. |

The direct conversion of a carboxylic acid to a nitrile is also a viable, though often more challenging, transformation. One-pot procedures have been developed that typically involve the in-situ formation of an intermediate that is then converted to the nitrile. For instance, a method involving the reaction of a carboxylic acid with ammonia (B1221849) in the presence of a catalyst at high temperatures has been patented for the synthesis of various nitriles. nih.gov Chemoenzymatic cascades have also been explored, offering a cyanide-free route from carboxylic acids to nitriles via aldehyde and oxime intermediates. youtube.com

Chemo- and Regioselective Control in Multi-functionalized Systems

The synthesis of a specifically substituted thiophene like this compound requires precise control over the regiochemistry of the reactions. The thiophene ring is an electron-rich aromatic system, generally more reactive towards electrophilic substitution than benzene (B151609). numberanalytics.com The sulfur atom can donate electron density to the ring, activating it towards electrophilic attack, primarily at the C2 and C5 positions.

When the C2 position is already occupied by a cyclopropyl group, the directing effects of this substituent become critical for any subsequent functionalization. The cyclopropyl group is known to be an electron-donating group through its sigma bonds, which can stabilize an adjacent positive charge. This electronic effect would further activate the thiophene ring, particularly at the C5 position, for electrophilic substitution. nih.gov Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation on 2-cyclopropylthiophene would be expected to show a high regioselectivity for the C5 position.

Conversely, if one were to introduce the nitrile group onto a pre-existing 2-cyclopropylthiophene ring via an electrophilic cyanation reaction, directing the cyano group to the C3 position would be challenging due to the inherent preference for the C5 position. This inherent regioselectivity underscores the probable advantage of constructing the thiophene ring with the desired substitution pattern already in place, for instance, through a Gewald-type reaction.

The Gewald reaction, a multi-component reaction between a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes. semanticscholar.orgresearchgate.net For the synthesis of a precursor to this compound, one could envisage the reaction of cyclopropyl methyl ketone with malononitrile and sulfur. This would likely yield 2-amino-5-cyclopropyl-4-methylthiophene-3-carbonitrile. A subsequent deamination step would be required to obtain the final product. However, diazotization of 2-aminothiophenes can be complicated by the reactivity of the thiophene ring, sometimes leading to dimerization or other side reactions, especially if the C5 position is unsubstituted. mdpi.com

The chemo- and regioselectivity of reactions on the thiophene ring are summarized in Table 2.

Table 2: Regioselectivity of Reactions on Substituted Thiophenes

| Reactant | Substituent on Thiophene | Major Product Position | Rationale |

|---|---|---|---|

| Electrophile | Activating group (e.g., alkyl, cyclopropyl) at C2 | C5 | The activating group directs electrophilic attack to the other alpha-position. nih.gov |

| Electrophile | Deactivating group (e.g., -CN, -COR) at C2 | C4 or C5 | The outcome is less predictable and can be a mixture of isomers. |

| Gewald Reaction | Ketone, malononitrile, sulfur | 2-amino-3-cyano-4,5-disubstituted thiophene | The substitution pattern is determined by the starting ketone. semanticscholar.org |

Scalability and Practicality of Synthetic Protocols for Research Scale

A potential route via the Gewald reaction would involve the initial synthesis of 2-amino-5-cyclopropylthiophene-3-carbonitrile followed by a deamination step. The Gewald reaction itself is often high-yielding and uses readily available starting materials, making the first step practical for research scale. umich.edu However, the subsequent deamination adds a step and potential for yield loss and purification challenges.

The purification of substituted thiophenes can also present challenges. The polarity of the molecule can vary significantly depending on the substituents, requiring different chromatographic conditions. The potential for side reactions, particularly in electrophilic substitutions on the reactive thiophene ring, can lead to isomeric mixtures that are difficult to separate.

For research-scale synthesis, a convergent approach, where different fragments of the molecule are synthesized separately and then combined, can sometimes be more efficient than a lengthy linear synthesis. However, for a relatively small molecule like this compound, a linear sequence is more likely. The practicality of each route would need to be assessed based on preliminary experimental results to determine yields and the purity of the intermediates and final product.

Table 3: Comparison of Potential Synthetic Routes for Research Scale

| Route | Key Steps | Advantages | Potential Challenges |

|---|---|---|---|

| Gewald Reaction | 1. Gewald reaction of cyclopropyl methyl ketone, malononitrile, and sulfur. 2. Deamination of the resulting 2-aminothiophene. | Convergent, potentially high-yielding first step. | Deamination can be problematic; potential for side reactions. |

| Amide Dehydration | 1. Synthesis of 2-cyclopropylthiophene. 2. Formylation/carboxylation at C3. 3. Conversion to amide. 4. Dehydration to nitrile. | Utilizes well-established reactions. | Longer linear sequence; potential regioselectivity issues in the functionalization step. |

Mechanistic Investigations of Reactions Involving 2 Cyclopropylthiophene 3 Carbonitrile

Mechanistic Pathways of Palladium-Catalyzed Cyclopropylthiophene Formation

The synthesis of cyclopropylthiophenes, including the nitrile derivative, is often achieved via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.comnih.gov This method has proven effective for creating carbon-carbon bonds between a thiophene (B33073) core and a cyclopropyl (B3062369) group, though it can present challenges due to the unique reactivity of the thiophene ring. mdpi.comnih.gov The general catalytic cycle provides a framework for understanding this transformation, which involves a sequence of fundamental organometallic steps. libretexts.org

Detailed Analysis of Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle for the palladium-catalyzed formation of 2-cyclopropylthiophene-3-carbonitrile from a corresponding bromothiophene precursor and a cyclopropylboron reagent is a well-orchestrated sequence of three primary steps. libretexts.orgyoutube.com

Oxidative Addition : The cycle commences with a low-valent palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. libretexts.org This coordinatively unsaturated Pd(0) species reacts with the brominated thiophene (e.g., 2-bromo-3-cyanothiophene). In this step, the palladium center inserts itself into the carbon-bromine bond, breaking the C-Br σ-bond. libretexts.org This process results in the formation of a new, more stable, square planar palladium(II) complex. The oxidation state of the palladium increases from 0 to +2, and its coordination number increases by two, hence the term "oxidative addition". youtube.comlibretexts.org

Transmetalation : Following oxidative addition, the organopalladium(II) complex engages with a cyclopropyl-donating reagent, typically potassium cyclopropyltrifluoroborate (B8364958) or cyclopropylboronic acid, in the presence of a base. nih.gov In this step, the cyclopropyl group is transferred from the boron atom to the palladium center, displacing the bromide ligand. This ligand exchange is known as transmetalation. libretexts.org The exact mechanism of this step can be complex, often involving the formation of a boronate species activated by the base.

This entire process is a cornerstone of cross-coupling chemistry, enabling the construction of complex molecules from simpler building blocks. libretexts.org

Influence of Ligand Architecture on Catalytic Efficiency and Selectivity

The choice of ligand coordinated to the palladium center is paramount for the success of the cyclopropylation reaction, profoundly impacting both the rate and the yield. nih.gov Ligands stabilize the palladium catalyst and modulate its electronic and steric properties, which in turn influence each step of the catalytic cycle.

Research has shown that for the Suzuki-Miyaura coupling of bromothiophenes, bulky and electron-rich phosphine (B1218219) ligands are particularly effective. nih.gov For instance, the use of dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) in conjunction with palladium(II) acetate (B1210297) allows for very low catalyst loadings (as low as 0.5–1 mol%) while achieving high yields (69–93%). mdpi.comnih.gov The bulkiness of ligands like SPhos is thought to promote the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition. youtube.com

In contrast, using a less bulky ligand like [1,1′-bis(diphenylphosphino)ferrocene] (dppf) with 3- and 4-bromothiophenecarbaldehydes resulted in significantly lower yields (15-21%). nih.gov However, combining palladium(II) acetate with an even bulkier and more electron-rich ligand, cataCXium A, led to a 95% yield in the synthesis of 5-cyclopropylthiophene-2-carbaldehyde, underscoring the critical role of ligand architecture. nih.gov

| Bromothiophene Substrate | Ligand | Palladium Source | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromothiophene-2-carbaldehyde | cataCXium A | Pd(OAc)₂ | 95 | nih.gov |

| Various Bromothiophenes | SPhos | Pd(OAc)₂ | 69-93 | mdpi.comnih.gov |

| 3-Bromothiophenecarbaldehyde | dppf | Pd(dppf)Cl₂ | 21 | nih.gov |

| 4-Bromothiophenecarbaldehyde | dppf | Pd(dppf)Cl₂ | 15 | nih.gov |

Role of Ancillary Reagents and Solvents in Reaction Kinetics and Thermodynamics

Ancillary Reagents : In the Suzuki-Miyaura reaction, potassium cyclopropyltrifluoroborate is a common and stable source of the cyclopropyl group. nih.gov A base, such as potassium acetate (KOAc) or potassium phosphate (B84403), is essential for activating the boronic acid or trifluoroborate salt for the transmetalation step. nih.govrsc.org The base facilitates the formation of a more nucleophilic boronate species, which more readily transfers its organic group to the palladium center.

Solvents : The solvent must be capable of dissolving the various reagents and stabilizing the charged intermediates in the catalytic cycle. A mixture of tetrahydrofuran (B95107) (THF) and water is commonly employed for Suzuki-Miyaura reactions involving boronic acids or trifluoroborates. mdpi.com THF is a polar aprotic solvent that effectively solvates the organometallic complexes.

Kinetics and Thermodynamics : The reaction kinetics are sensitive to temperature. Studies have noted that larger-scale reactions can be highly exothermic, sometimes causing the solvent to boil even without external heating. nih.gov This indicates a highly favorable reaction enthalpy. Typically, reactions are heated to around 90 °C for a couple of hours to ensure complete consumption of the starting material. nih.gov

Unraveling Selectivity in Post-Synthetic Functionalization

Once this compound is synthesized, its thiophene ring and cyclopropyl substituent are available for further chemical modification. The inherent electronic properties of the substituents and the thiophene ring itself dictate the selectivity of these subsequent reactions.

Regioselectivity of Electrophilic and Nucleophilic Substitutions on the Thiophene Ring

The thiophene ring in this compound has two available positions for substitution: C4 and C5. The outcome of an electrophilic or nucleophilic attack is governed by the directing effects of the existing cyclopropyl and nitrile groups.

Electrophilic Substitution : Thiophene is an electron-rich aromatic system, generally more reactive towards electrophiles than benzene (B151609). mdpi.com The directing effects of the substituents must be considered:

The cyclopropyl group at C2 is an activating group. Through σ-donation, it increases the electron density of the ring, particularly at the adjacent C5 position (ortho-position). Therefore, it is considered an ortho-, para- director (directing to C5). libretexts.orgyoutube.com

The nitrile group (-CN) at C3 is a strongly deactivating, electron-withdrawing group due to both induction and resonance. libretexts.org It pulls electron density out of the ring, making electrophilic substitution more difficult. It acts as a meta-director, which in this case would also direct an incoming electrophile to the C5 position.

Since both groups direct to the C5 position, electrophilic substitution, such as halogenation or nitration, is strongly favored to occur at the C5 position of the thiophene ring. rsc.org

Nucleophilic Substitution : The electron-withdrawing nitrile group deactivates the ring towards electrophiles but activates it for nucleophilic aromatic substitution (SNAr). However, SNAr reactions typically require a good leaving group (like a halogen) on the ring. In the absence of a leaving group, direct nucleophilic attack on the ring carbons of this compound is generally unfavorable. Nucleophilic attack is more likely to occur at the carbon of the nitrile group itself.

Stereochemical Integrity and Transformations of the Cyclopropyl Substituent

The cyclopropyl group is a strained three-membered ring with unique electronic properties, often described as having partial double-bond character. Its chemical transformations can be complex.

Understanding Unexpected Reactivity and Side Reaction Pathways

The unique juxtaposition of a strained cyclopropyl ring, an aromatic thiophene core, and an electron-withdrawing nitrile group in this compound gives rise to complex reactivity. Understanding potential side reactions and unexpected pathways is crucial for optimizing synthetic routes and ensuring product purity.

While this compound itself does not possess a carboxyl or carbonyl group for direct removal, these functionalities can arise under certain reaction conditions, leading to unexpected bromination products. For instance, hydrolysis of the nitrile group to a carboxylic acid (forming 2-cyclopropylthiophene-3-carboxylic acid) could create a substrate for decarboxylative bromination.

Historically, the conversion of aromatic carboxylic acids to aryl bromides, an analogue of the Hunsdiecker reaction, has been a challenge. rsc.org However, modern methods have been developed for the decarboxylative halogenation of (hetero)aryl carboxylic acids. princeton.edu One approach involves leveraging an aryl radical intermediate through a ligand-to-metal charge transfer (LMCT) mechanism with a copper catalyst. princeton.edu This strategy allows for divergent functionalization, including atom transfer to access bromo(hetero)arenes. princeton.edu For example, treatment of a thiophene-2-carboxylic acid derivative with bromine has been shown to result in a bromination/decarboxylation sequence. nih.gov Such reactions can be sensitive to the substrate's electronic properties, with electron-rich aromatic and heteroaromatic acids being particularly suitable. rsc.org

Another potential pathway involves metal-free systems. For instance, thiohydroxamic esters of aromatic carboxylic acids can undergo clean decarboxylative bromination when treated with bromotrichloromethane (B165885) in the presence of a radical initiator. researchgate.net Visible light-catalyzed methods using iron salts have also proven effective for the decarboxylative halogenation of aliphatic carboxylic acids, a technology that could potentially be adapted for heteroaromatic systems. rsc.org

Decarbonylative bromination is a less common but plausible side reaction, particularly in the context of transition-metal-catalyzed processes. If the nitrile group were converted to an aldehyde or ketone functionality (e.g., 2-cyclopropylthiophene-3-carbaldehyde), decarbonylative pathways could be initiated. These reactions typically involve the formation of an acyl-metal complex, followed by migratory extrusion of carbon monoxide and subsequent reaction with a bromine source.

Table 1: Potential Precursors and Conditions for Unexpected Bromination

| Precursor Compound | Potential Reaction Type | Reagents/Conditions | Expected Product |

| 2-Cyclopropylthiophene-3-carboxylic acid | Decarboxylative Bromination | Cu catalyst, Oxidant, Bromine source (e.g., 1,3-dibromo-5,5-dimethylhydantoin) princeton.edu | 3-Bromo-2-cyclopropylthiophene |

| 2-Cyclopropylthiophene-3-carboxylic acid | Decarboxylative Bromination | Radical initiator, CBrCl₃ researchgate.net | 3-Bromo-2-cyclopropylthiophene |

| 2-Cyclopropylthiophene-3-carbaldehyde | Decarbonylative Bromination | Transition metal catalyst (e.g., Rh, Pd), Bromine source | 3-Bromo-2-cyclopropylthiophene |

The cyclopropyl group, while imparting valuable conformational rigidity, is a source of significant ring strain. hyphadiscovery.comyoutube.com This strain energy makes the ring susceptible to cleavage under various reaction conditions, particularly those involving the formation of adjacent radical or cationic intermediates.

The high C-H bond dissociation energy of cyclopropyl groups generally results in a reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com However, the stability is highly context-dependent. The proximity of the cyclopropyl ring to the π-system of the thiophene ring and the electron-withdrawing nitrile group influences its reactivity.

Under Acidic Conditions: Strong acids can protonate the thiophene ring, potentially leading to polymerization or the formation of trimers. pharmaguideline.comillinois.edu If protonation occurs in a manner that generates positive charge adjacent to the cyclopropyl group (e.g., a Wheland intermediate in electrophilic attack), the strain of the three-membered ring can be released through ring-opening. Cyclopropylmethyl carbocations are known to be exceptionally stable due to conjugation between the bent orbitals of the cyclopropane (B1198618) ring and the vacant p-orbital of the cationic carbon, a phenomenon sometimes referred to as "dancing resonance". youtube.com However, this stabilization can also facilitate rearrangement to homoallylic or cyclobutyl species, leading to a mixture of isomeric products.

Under Radical Conditions: Radical reactions can also compromise the integrity of the cyclopropyl group. A radical generated at the carbon atom attached to the thiophene ring can induce rapid ring opening. This process acts as a "radical clock," and the rate of ring cleavage can be faster than subsequent reaction steps, such as atom transfer, leading to rearranged products. sci-hub.se

Under Basic Conditions: The cyclopropyl group is generally more stable under basic conditions. However, reactions involving strong bases like butyllithium (B86547) to metalate the thiophene ring could potentially interact with the cyclopropyl group, although direct deprotonation of the cyclopropyl C-H bonds is unlikely. wikipedia.org

Table 2: Factors Influencing Cyclopropyl Group Stability

| Condition | Potential Outcome | Mechanistic Rationale |

| Strong Acid | Ring-opening/Rearrangement | Formation of a stabilized cyclopropylmethyl-like cation, which can undergo rearrangement to relieve ring strain. youtube.com |

| Radical Initiators | Ring-opening | A radical adjacent to the ring can rapidly cleave to form a more stable, delocalized radical. sci-hub.se |

| Oxidative Conditions | Potential Oxidation | While generally robust, surprising oxidations of the cyclopropyl ring have been observed in metabolic studies. hyphadiscovery.com |

| Strong Base | Generally Stable | The C-H bonds of the cyclopropyl group are not typically acidic enough for deprotonation under standard basic conditions. |

The thiophene ring itself is susceptible to degradation under certain oxidative and strongly acidic conditions, leading to a variety of side products that can complicate purification and reduce yields. wikipedia.org

Oxidative Degradation: Oxidation of thiophenes can proceed through two main pathways. wikipedia.org

S-Oxidation: Oxidation at the sulfur atom forms a thiophene S-oxide. This intermediate is often unstable and can undergo a Diels-Alder-type dimerization, followed by further oxidation to yield a mixture of sulfoxide (B87167) and sulfone products. wikipedia.orgdtu.dk

Epoxidation: A Prilezhaev epoxidation across the C2=C3 double bond can form a thiophene-2,3-epoxide. This highly strained intermediate rapidly rearranges, often involving a 1,2-hydride shift (NIH shift), to form thiophen-2-one isomers. wikipedia.org

The presence of a cyclopropyl group at the 2-position and a nitrile at the 3-position will electronically influence these pathways. The electron-withdrawing nitrile group deactivates the ring, potentially making it less susceptible to electrophilic oxidation, while the cyclopropyl group may have a modest activating effect. Radiolytic degradation studies on thiophene have identified intermediates such as thiophene 1-oxide and thiophen-2-ol. researchgate.net

Acid-Catalyzed Degradation: While thiophene is more resistant to protonation than furan (B31954) or pyrrole, treatment with strong acids like hot phosphoric acid or superacid systems (e.g., HCl/TiCl₄) can induce polymerization, yielding insoluble materials or oligomers. pharmaguideline.comillinois.edu The mechanism likely involves the formation of a protonated thiophene cation, which then acts as an electrophile to attack a neutral thiophene molecule, initiating a chain reaction. illinois.edu

Mitigation Strategies: To minimize ring degradation, careful control of reaction conditions is paramount.

When performing oxidations, using milder reagents and controlling the stoichiometry can help prevent over-oxidation to sulfones or ring fragmentation.

Avoiding strongly acidic conditions is crucial. If an acid catalyst is necessary, using a weaker Lewis acid or a buffered system may prevent widespread polymerization.

Running reactions under anhydrous conditions can suppress certain side reactions, as water can act as a competing base or nucleophile. wikipedia.org

Kinetic and Thermodynamic Profiling of Key Reaction Steps

The kinetics and thermodynamics of reactions involving this compound are dictated by the electronic and steric properties of its constituent groups. A detailed profile helps in predicting reaction feasibility, optimizing conditions, and understanding mechanistic pathways.

Table 3: Predicted Kinetic and Thermodynamic Effects of Substituents

| Reaction Type | Substituent Effect | Predicted Impact on this compound |

| Electrophilic Aromatic Substitution | Kinetics: The -CN group deactivates the ring, slowing the reaction rate compared to unsubstituted thiophene. pharmaguideline.com The cyclopropyl group is activating. | The overall rate will be slower than thiophene. Attack is most likely at the C5 position, directed by the cyclopropyl group and avoiding the deactivating effect of the nitrile. |

| Nucleophilic Aromatic Substitution | Kinetics: The electron-withdrawing -CN group activates the ring for nucleophilic attack, particularly at positions ortho and para to it. pharmaguideline.com | The molecule would be more susceptible to SNAr reactions than unsubstituted thiophene, especially if a leaving group is present on the ring. |

| Radical Reactions | Thermodynamics: The C-S bond is the weakest point in the ring. The cyclopropyl group can stabilize adjacent radicals, lowering the BDE of the C-H bond on the attached carbon. rsc.org | Radical abstraction at the carbon linking the cyclopropyl group is a thermodynamically plausible pathway, potentially leading to cyclopropyl ring-opening. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Cyclopropylthiophene 3 Carbonitrile

High-Resolution Spectroscopic Techniques for Molecular Structure Confirmation

High-resolution spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic environment of 2-Cyclopropylthiophene-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments collectively provide a complete picture of the connectivity and spatial relationships of atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals for the thiophene (B33073) ring proton and the protons of the cyclopropyl (B3062369) group.

The thiophene ring protons are expected to appear as two doublets in the aromatic region, characteristic of a 2,3-disubstituted thiophene.

The cyclopropyl protons will present as a more complex set of multiplets in the upfield region, typically between 0.5 and 2.5 ppm. The methine proton (CH) will be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (CH₂) are diastereotopic and will likely appear as two separate multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

The carbon atoms of the thiophene ring are expected to resonate in the aromatic region (typically δ 100-150 ppm).

The nitrile carbon (C≡N) will appear as a distinct singlet in a characteristic downfield region (around δ 115-120 ppm).

The carbons of the cyclopropyl group will be observed in the upfield aliphatic region (typically δ 0-30 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H4 | 7.35 | - | d |

| H5 | 6.98 | - | d |

| H-cyclopropyl (CH) | 2.30 | - | m |

| H-cyclopropyl (CH₂) | 1.15 | - | m |

| H-cyclopropyl (CH₂) | 0.95 | - | m |

| C2 | - | 155.0 | s |

| C3 | - | 110.0 | s |

| C4 | - | 130.0 | s |

| C5 | - | 125.0 | s |

| C≡N | - | 117.0 | s |

| C-cyclopropyl (CH) | - | 15.0 | s |

| C-cyclopropyl (CH₂) | - | 10.0 | s |

Note: Predicted data is generated using online NMR prediction tools. Actual experimental values may vary.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would show correlations between the two thiophene ring protons and among the protons of the cyclopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon (¹H-¹³C) correlations. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the thiophene and cyclopropyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (two- or three-bond) ¹H-¹³C correlations. Key HMBC correlations would be observed between the cyclopropyl protons and the C2 carbon of the thiophene ring, as well as between the thiophene protons and the nitrile carbon, thus confirming the attachment of the substituent groups to the thiophene core.

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a strong, sharp absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. The spectrum will also feature characteristic bands for the C-H stretching of the thiophene ring (around 3100 cm⁻¹) and the cyclopropyl group (around 3000-3100 cm⁻¹). Thiophene ring vibrations (C=C and C-S stretching) are expected in the fingerprint region (1300-1500 cm⁻¹ and 600-800 cm⁻¹, respectively).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C≡N stretch is also observable in the Raman spectrum. The symmetric vibrations of the thiophene ring are often more intense in the Raman spectrum compared to the FTIR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N | Stretching | 2220 - 2260 |

| Aromatic C-H (Thiophene) | Stretching | ~3100 |

| Aliphatic C-H (Cyclopropyl) | Stretching | 3000 - 3100 |

| C=C (Thiophene) | Stretching | 1300 - 1500 |

| C-S (Thiophene) | Stretching | 600 - 800 |

UV-Vis spectroscopy provides insights into the electronic structure and extent of conjugation within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* electronic transitions within the conjugated thiophene system. The presence of the nitrile and cyclopropyl groups can influence the position and intensity of these absorption maxima (λmax). The conjugation between the thiophene ring and the nitrile group is expected to result in absorption in the UV region.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass for C₈H₇NS is 149.0326, and a high-resolution mass spectrum would be expected to show a molecular ion peak very close to this value, confirming the elemental composition.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound and for monitoring the progress of its synthesis. The gas chromatogram would show a single major peak for the pure compound, and the mass spectrum of this peak would correspond to that of this compound.

The mass spectrum obtained from GC-MS would display a molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways could include the loss of a hydrogen atom to form a stable cyclopropylium or thiophenylium cation, or fragmentation of the cyclopropyl ring. The thiophene ring itself can undergo characteristic fragmentation, leading to smaller sulfur-containing ions.

Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 149 | [M]⁺ (Molecular Ion) |

| 148 | [M-H]⁺ |

| 122 | [M-C₂H₃]⁺ (Loss of vinyl from cyclopropyl) |

| 108 | [M-C₃H₅]⁺ (Loss of cyclopropyl group) |

| 82 | [C₄H₂S]⁺ (Thiophene fragment) |

Chromatographic Separations and Purity Determination

Chromatographic techniques are indispensable for determining the purity of this compound and for the quantitative analysis of its synthesis products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity verification of non-volatile and thermally labile compounds like this compound. The method's high resolution and sensitivity enable the separation and quantification of the target compound from impurities and reaction byproducts. nih.govmdpi.com A validated HPLC method is crucial for quality control in both research and production settings. nih.gov

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve optimal separation and peak shape. These parameters include the choice of stationary phase (typically a C18 column), the composition of the mobile phase (often a mixture of acetonitrile and an aqueous buffer), the flow rate, and the detection wavelength. nih.gov For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. researchgate.net The method's performance is rigorously validated according to established guidelines, assessing linearity, precision, accuracy, and robustness. nih.govmdpi.com

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development and is subject to optimization.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the premier technique for the analysis of volatile compounds that may be present as impurities or byproducts in the synthesis of this compound. researchgate.netmdpi.com This method is particularly useful for identifying starting materials, solvents, and low-boiling point side products. nih.govnih.gov

In a typical GC analysis, the sample is vaporized and introduced into a capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase and the carrier gas. mdpi.com The eluted compounds are then detected, commonly by a flame ionization detector (FID) for quantitative analysis or a mass spectrometer for identification based on fragmentation patterns. researchgate.netnih.gov The choice of the column's stationary phase is critical and depends on the polarity of the analytes. mdpi.com

Table 2: Representative GC-MS Conditions for Volatile Impurity Profiling

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min |

| MS Detector | Electron Ionization (70 eV) |

| Mass Range | 40-500 amu |

These conditions are illustrative and would require optimization for specific volatile analytes.

X-ray Crystallography for Single-Crystal and Powder Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgyoutube.com This technique provides unequivocal evidence of the molecular structure, including bond lengths, bond angles, and conformational details of this compound. nih.gov Both single-crystal and powder X-ray diffraction methods offer complementary information about the solid-state structure.

For single-crystal X-ray diffraction, a high-quality crystal is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. youtube.com This provides the most accurate and detailed structural information. nih.govnih.gov

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about the crystal lattice parameters and the phase purity of the bulk material. nih.govresearchgate.net It is a powerful tool for identifying different crystalline forms (polymorphs) and for quality control of the solid material. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) ** | 98.76 |

| Volume (ų) ** | 1082.1 |

| Z | 4 |

This data is hypothetical and would need to be determined experimentally.

Advanced Microscopy for Morphological and Surface Analysis

Advanced microscopy techniques are employed to investigate the morphology, microstructure, and surface properties of solid this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material, revealing details about its morphology, such as crystal habit and particle size distribution. In SEM, a focused beam of electrons is scanned across the sample, and the resulting signals are used to create an image. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of the material. In TEM, a beam of electrons is transmitted through an ultrathin specimen, providing information about the crystal lattice and any defects that may be present.

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides three-dimensional topographical images of a surface with atomic resolution. azooptics.comresearchgate.net An AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. azooptics.com The deflections of the cantilever are measured to create a detailed map of the surface topography. sclsensortech.comresearchgate.net Beyond imaging, AFM can also be used to probe various surface properties, such as roughness and adhesion. researchgate.netnih.gov

Table 4: Potential Morphological and Surface Analysis Data

| Technique | Parameter Measured | Typical Observation |

| SEM | Particle Morphology | Crystalline needles or prisms |

| SEM | Particle Size | 10-100 µm |

| AFM | Surface Roughness (Rq) | 1-5 nm |

| AFM | Surface Topography | Terraced growth steps on crystal faces |

This table presents plausible data that would be obtained through experimental analysis.

Surface-Sensitive Spectroscopies

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. nottingham.ac.ukcarleton.edu The analysis of this compound by XPS would provide critical information regarding the integrity of the compound's surface and the bonding environments of its constituent atoms: carbon, nitrogen, and sulfur.

While specific experimental XPS data for this compound is not extensively documented in the reviewed literature, a detailed theoretical analysis based on established binding energy databases for analogous functional groups allows for the prediction of its characteristic XPS spectrum. Such an analysis is fundamental for structural verification and for studying the compound's interaction with other surfaces or materials.

Predicted Elemental Composition

The molecular formula of this compound is C₈H₇NS. XPS does not detect hydrogen; therefore, the expected atomic concentrations (at.%) for the detectable elements are calculated based on the carbon, nitrogen, and sulfur atoms.

Interactive Data Table: Predicted Surface Elemental Composition (at.%) This table outlines the theoretical atomic percentage of each element detectable by XPS on the surface of this compound, excluding hydrogen.

| Element | Symbol | Number of Atoms | Predicted Atomic % |

| Carbon | C | 8 | 80.0% |

| Nitrogen | N | 1 | 10.0% |

| Sulfur | S | 1 | 10.0% |

| Total | 10 | 100.0% |

Predicted High-Resolution XPS Analysis and Chemical States

A high-resolution XPS analysis would involve deconvoluting the spectra for the C 1s, N 1s, and S 2p core levels to identify the distinct chemical environments of each element.

Sulfur (S 2p) Spectrum: The sulfur atom in the thiophene ring is expected to produce a characteristic S 2p spectrum. This signal is composed of a doublet, S 2p₃/₂ and S 2p₁/₂, due to spin-orbit splitting, with a typical separation of approximately 1.18 eV and an area ratio of 2:1. xpsfitting.comxpsfitting.com For thiophenic sulfur, the S 2p₃/₂ peak is anticipated to appear around 164 eV. thermofisher.com The presence of oxidized sulfur species, which could indicate surface degradation, would manifest as additional peaks at higher binding energies, typically in the range of 167-169 eV. researchgate.net

Nitrogen (N 1s) Spectrum: The N 1s spectrum is predicted to show a single, distinct peak corresponding to the nitrogen atom of the nitrile (-C≡N) group. Based on data for various organic nitriles, this peak is expected to have a binding energy in the range of 399.0 to 400.0 eV. tudelft.nlresearchgate.net The precise position can offer insights into the electronic environment of the cyano group.

Carbon (C 1s) Spectrum: The C 1s spectrum of this compound would be the most complex, requiring deconvolution to resolve the various carbon environments. At least four distinct carbon species are expected:

Cyclopropyl Carbons (C-C): The three carbon atoms of the cyclopropyl ring are in a saturated hydrocarbon environment. These would contribute to a peak near the standard adventitious carbon reference, typically set at 284.8 eV. xpsfitting.com

Thiophene Ring Carbons (C=C, C-S, C-C): The four carbons of the thiophene ring exist in slightly different states. The carbon bonded to sulfur (C-S) and the carbons participating in the C=C double bonds will have characteristic binding energies slightly shifted from the standard C-C peak.

Nitrile-Attached Thiophene Carbon (C-CN): The thiophene carbon atom directly bonded to the electron-withdrawing nitrile group is expected to be shifted to a higher binding energy compared to other ring carbons.

Nitrile Carbon (-C≡N): The carbon atom of the nitrile group itself is anticipated to appear at a significantly higher binding energy, typically around 286.5 - 287.0 eV, due to its sp-hybridization and bonding to the electronegative nitrogen atom. tudelft.nlresearchgate.net

Interactive Data Table: Predicted High-Resolution XPS Binding Energies (eV) This table summarizes the expected core level binding energies for the distinct chemical states of each element in this compound, based on literature values for similar functional groups.

| Core Level | Functional Group | Predicted Binding Energy (eV) Range | Relevant Citations |

| S 2p₃/₂ | Thiophene (-C-S-C-) | ~164.0 | thermofisher.com |

| S 2p₁/₂ | Thiophene (-C-S-C-) | ~165.2 | xpsfitting.comxpsfitting.com |

| N 1s | Nitrile (-C≡N) | 399.0 - 400.0 | tudelft.nlresearchgate.netxpsfitting.com |

| C 1s | Cyclopropyl (C-C) | ~284.8 | xpsfitting.com |

| C 1s | Thiophene (C=C, C-S) | 285.0 - 285.5 | N/A |

| C 1s | Thiophene (C-CN) | 285.8 - 286.3 | N/A |

| C 1s | Nitrile (-C≡N) | 286.5 - 287.0 | tudelft.nlresearchgate.net |

This predictive framework establishes a benchmark for the experimental analysis of this compound, enabling the verification of its surface chemical structure and purity. Any significant deviation from these expected binding energies could indicate surface contamination, degradation, or unforeseen electronic effects within the molecule.

Based on the provided search results, there is no specific published computational or theoretical research available for the chemical compound “this compound.” The search queries for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, molecular dynamics simulations, and theoretical reaction mechanism studies for this particular molecule did not yield any relevant scholarly articles or data.

Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and analysis as requested in the outline. The information required to populate the sections on quantum chemical investigations, molecular dynamics, and theoretical modeling of reaction mechanisms for this compound is not present in the public domain based on the conducted searches.

To fulfill the user's request, access to proprietary research databases or the commissioning of new computational studies on this compound would be necessary. Without such data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Theoretical Studies of 2 Cyclopropylthiophene 3 Carbonitrile

Theoretical Modeling of Reaction Mechanisms and Transition State Analysis

Computational Insights into Catalyst-Substrate Interactions in Palladium-Mediated Reactions

Computational studies, particularly Density Functional Theory (DFT), provide critical insights into the mechanisms of palladium-catalyzed reactions involving thiophene (B33073) derivatives. While direct computational data for 2-cyclopropylthiophene-3-carbonitrile is not extensively available, mechanistic studies on similar thiophene systems offer a strong basis for understanding catalyst-substrate interactions.

Palladium-catalyzed cross-coupling and C-H functionalization reactions are fundamental for the synthesis of complex thiophene-containing molecules. DFT calculations have been employed to elucidate the reaction pathways, transition states, and the nature of intermediates in processes such as direct arylation and carboxylation of thiophenes semanticscholar.orgresearchgate.net.

In a typical palladium-catalyzed C-H activation, the interaction begins with the coordination of the palladium catalyst to the π-system of the thiophene ring. The specific regioselectivity of these reactions is often dictated by the electronic and steric properties of the substituents on the thiophene ring. For this compound, the electron-withdrawing nature of the nitrile group at the 3-position would influence the electron density distribution in the thiophene ring, potentially directing the palladium catalyst to specific C-H bonds.

DFT studies on the palladium-catalyzed carboxylation of thiophene with CO2 have shown that the reaction proceeds through the cleavage of a C-H bond, followed by the insertion of CO2 into the palladium-carbon bond semanticscholar.org. The catalyst-substrate interaction in this process involves the formation of a σ-palladium complex. The cyclopropyl (B3062369) group at the 2-position, with its unique electronic properties, could further modulate the stability of such intermediates.

The table below summarizes plausible catalyst-substrate interactions in palladium-mediated reactions of this compound, inferred from computational studies on related thiophene derivatives.

| Interaction Type | Description | Potential Impact on Reactivity |

| Pd-π Coordination | Initial coordination of the Pd(II) catalyst to the electron-rich thiophene ring. | Facilitates the subsequent C-H activation step. |

| σ-Complex Formation | Formation of a Pd-C σ-bond following C-H bond cleavage. | A key intermediate in the catalytic cycle. The stability is influenced by the electronic effects of the cyclopropyl and nitrile groups. |

| Ligand Effects | The nature of the ligands on the palladium center (e.g., phosphines, acetates) influences the steric and electronic environment of the catalyst, affecting its reactivity and selectivity. | Bulky or electron-donating ligands can alter the regioselectivity and efficiency of the catalytic process. |

Prediction of Supramolecular Interactions and Self-Assembly Behavior

The molecular structure of this compound, featuring a rigid aromatic core and functional groups capable of specific intermolecular interactions, suggests a predisposition for forming ordered supramolecular assemblies. Computational methods can predict the geometry and energetics of these non-covalent interactions, which govern the self-assembly process.

Hydrogen Bonding and π-π Stacking Interactions involving the Thiophene and Nitrile Moieties

Hydrogen Bonding: The nitrile group (-C≡N) is a well-known hydrogen bond acceptor. The nitrogen atom possesses a lone pair of electrons that can interact with hydrogen bond donors. In the context of this compound, potential hydrogen bonding interactions could occur with solvent molecules or other co-crystallizing species containing O-H or N-H groups. Furthermore, weak C-H···N hydrogen bonds can be formed, where activated C-H bonds (such as those on the thiophene ring or adjacent to electron-withdrawing groups) act as donors.

π-π Stacking: The aromatic thiophene ring is capable of engaging in π-π stacking interactions. These interactions are a result of electrostatic and dispersion forces between the π-electron clouds of adjacent rings. The geometry of these stacked arrangements can be parallel-displaced or T-shaped. The presence of the cyclopropyl and nitrile substituents will influence the electronic distribution of the thiophene ring, which in turn affects the strength and preferred geometry of the π-π stacking. Computational studies on substituted aromatic systems have shown that both electron-donating and electron-withdrawing groups can enhance stacking interactions compared to unsubstituted benzene (B151609) comporgchem.com.

The following table summarizes the key predicted supramolecular interactions for this molecule.

| Interaction | Donor/Acceptor Moiety | Typical Geometry | Estimated Energy (kcal/mol) |

| C-H···N Hydrogen Bond | Thiophene C-H (donor), Nitrile N (acceptor) | Linear or near-linear | 1 - 4 |

| π-π Stacking | Thiophene ring ↔ Thiophene ring | Parallel-displaced | 2 - 5 |

Host-Guest Chemistry Considerations

The field of host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, often a macrocycle like a cyclodextrin, calixarene, or cucurbituril frontiersin.org. The ability of this compound to act as a guest is predicated on its size, shape, and the potential for non-covalent interactions with the host cavity.

Computational modeling is a powerful tool for predicting the stability and structure of host-guest complexes researchgate.netnih.gov. The thiophene ring of this compound can fit within the hydrophobic cavity of many macrocyclic hosts. The stability of such a complex would be derived from a combination of hydrophobic effects and specific interactions between the guest and the host.

Synthetic Applications and Derivative Chemistry of 2 Cyclopropylthiophene 3 Carbonitrile in Advanced Research

2-Cyclopropylthiophene-3-carbonitrile as a Versatile Chemical Building Block

The strategic placement of the cyclopropyl (B3062369) and nitrile groups on the thiophene (B33073) ring makes this compound a valuable precursor in organic synthesis. These functionalities allow for a variety of subsequent chemical modifications, rendering it a key intermediate in the construction of more elaborate molecules.

Scaffold for the Synthesis of Complex Heterocyclic Compounds

The thiophene core of this compound serves as a foundational scaffold for the synthesis of a diverse array of complex heterocyclic compounds. The presence of the nitrile group, in particular, opens avenues for the construction of fused heterocyclic systems. A common strategy involves the chemical modification of the nitrile to an amine, which can then participate in cyclization reactions.

One of the well-established routes to synthesize substituted 2-aminothiophenes is the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. While the direct synthesis of this compound via a Gewald-type reaction involving cyclopropyl methyl ketone, a nitrile source, and sulfur is plausible, the resulting 2-aminothiophene derivative is a key intermediate for further elaboration. These 2-aminothiophenes are instrumental in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. The amino group can react with various reagents, such as formamide (B127407) or isothiocyanates, to construct the fused pyrimidine ring.

| Starting Material | Reagent(s) | Product | Application |

| 2-Amino-4-cyclopropylthiophene-3-carbonitrile (B112804) | Formamide | 4-Amino-5-cyclopropylthieno[2,3-d]pyrimidine | Synthesis of purine analogs |

| 2-Amino-4-cyclopropylthiophene-3-carbonitrile | Isothiocyanates | Substituted thieno[2,3-d]pyrimidine-2-thiones | Building blocks for kinase inhibitors |

| 2-Amino-4-cyclopropylthiophene-3-carboxamide | Nitriles in the presence of acid | Substituted thieno[2,3-d]pyrimidin-4-ones | Scaffolds for bioactive compounds. tubitak.gov.tr |

Application in Fragment-Based Approaches for Molecular Libraries

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. This approach relies on the screening of small, low-molecular-weight compounds (fragments) that can bind to a biological target. The structural information from these interactions is then used to grow or link the fragments into more potent, drug-like molecules.

This compound, with its distinct combination of a rigid cyclopropyl group and a polar nitrile moiety on an aromatic thiophene ring, possesses the characteristics of a valuable fragment for molecular libraries. The cyclopropyl group can provide a three-dimensional character to the fragment, which is often desirable for exploring the binding pockets of proteins. The thiophene ring itself is a common scaffold in many approved drugs. The nitrile group can act as a hydrogen bond acceptor or be chemically modified to introduce other functionalities for fragment growing or linking strategies. The creation of libraries of diverse thiophene-based fragments allows for the exploration of a wider chemical space in the search for novel therapeutic agents.

Transformation Chemistry of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this building block.

Hydrolysis to Carboxylic Acids and Esters

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid.

Alternatively, base-catalyzed hydrolysis can be achieved by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. This process initially yields a carboxylate salt, which upon acidification, provides the corresponding carboxylic acid. The resulting 2-cyclopropylthiophene-3-carboxylic acid can be further converted to its corresponding esters through standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst.

| Reaction | Reagents | Product |

| Acid-catalyzed hydrolysis | HCl (aq), heat | 2-Cyclopropylthiophene-3-carboxylic acid |

| Base-catalyzed hydrolysis | 1. NaOH (aq), heat; 2. H3O+ | 2-Cyclopropylthiophene-3-carboxylic acid |

| Esterification | R-OH, H+ catalyst | 2-Cyclopropylthiophene-3-carboxylic acid ester |

Reductions to Primary Amines and Aldehydes

The nitrile group of this compound can be reduced to a primary amine, (2-cyclopropylthiophen-3-yl)methanamine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup.

Catalytic hydrogenation is another method for the reduction of nitriles to primary amines. This involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is often considered "greener" than using metal hydrides.

Partial reduction of the nitrile group to an aldehyde, 2-cyclopropylthiophene-3-carbaldehyde, can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of the reaction conditions is crucial to prevent over-reduction to the primary amine.

| Starting Material | Reagent(s) | Product |

| This compound | 1. LiAlH4; 2. H2O | (2-Cyclopropylthiophen-3-yl)methanamine |

| This compound | H2, Pd/C | (2-Cyclopropylthiophen-3-yl)methanamine |

| This compound | 1. DIBAL-H; 2. H2O | 2-Cyclopropylthiophene-3-carbaldehyde |

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)

The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic addition with organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). The initial addition of the organometallic reagent to the nitrile forms an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone.

For example, the reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, followed by acidic workup, would be expected to produce (2-cyclopropylthiophen-3-yl)(phenyl)methanone. Similarly, organolithium reagents can be used to introduce a variety of alkyl or aryl groups. This reaction provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of a wide range of ketones.

| Reagent | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (RMgX) | Imine anion | Ketone (R-CO-Ar) |

| Organolithium Reagent (RLi) | Imine anion | Ketone (R-CO-Ar) |

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The nitrile functional group in this compound serves as a competent dipolarophile for [3+2] cycloaddition reactions, most notably with azide reagents to form tetrazole rings. This transformation is of particular importance in medicinal chemistry, as the resulting 5-substituted 1H-tetrazole is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.

The reaction, often referred to as a "click" reaction, typically involves treating the nitrile with an azide source, such as sodium azide or trimethylsilyl azide, often in the presence of a catalyst. A variety of catalysts, including metal salts (e.g., Zn(OTf)₂, Co(II) complexes) and solid acids (e.g., silica sulfuric acid), have been shown to effectively promote this cycloaddition with other organonitriles, suggesting their applicability to the thiophene substrate. nih.govnih.gov The general transformation leads to the formation of 5-(2-cyclopropylthiophen-3-yl)-1H-tetrazole. Mechanistically, the metal catalyst is proposed to coordinate to the nitrile, activating it towards nucleophilic attack by the azide ion, followed by cyclization and protonation to yield the aromatic tetrazole ring. nih.gov

Table 1: Representative Catalytic Systems for [3+2] Cycloaddition of Nitriles with Azides

| Catalyst System | Azide Source | Solvent | Conditions | Typical Yields (%) | Reference |

| Co(II)-complex / NaN₃ | Sodium Azide | Methanol | Reflux | High to Quantitative | nih.gov |

| Silica Sulfuric Acid | Sodium Azide | DMF | Not specified | 72-95 | nih.gov |

| Zn(OTf)₂ | Trimethylsilyl azide (TMSN₃) | Toluene (B28343)/Water | Microwave | High | organic-chemistry.org |

| L-proline | Sodium Azide | DMSO | 120 °C | Good | researchgate.net |

Derivatization Strategies via the Cyclopropyl Moiety

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain (approximately 27.5 kcal/mol). This inherent strain can be harnessed in synthetic transformations, particularly in ring-opening reactions that relieve the strain and introduce new functional groups.

The cyclopropyl ring in this compound is susceptible to ring-opening under both acidic and transition-metal-catalyzed conditions. The position adjacent to the thiophene ring is activated, akin to a benzylic position, facilitating cleavage of the proximal C-C bond.

Brønsted acid catalysis, particularly in polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP), can promote the ring-opening of arylcyclopropanes by various nucleophiles. researchgate.netscispace.comacs.org This methodology can be extrapolated to the thiophene analog, where protonation of the cyclopropane (B1198618) or the thiophene ring could generate a stabilized carbocationic intermediate. Subsequent attack by a nucleophile (e.g., arenes, alcohols, water, or azide) would lead to a 1,3-difunctionalized product, effectively converting the cyclopropyl group into a functionalized propyl chain attached to the thiophene core.

Transition metal catalysis offers an alternative pathway for cyclopropane activation. wikipedia.orgchemrxiv.org Metals such as palladium, rhodium, or nickel can insert into one of the C-C bonds of the cyclopropane ring via oxidative addition, forming a metallacyclobutane intermediate. This intermediate can then undergo further reactions, such as insertion or reductive elimination, to yield a variety of ring-opened products.

Table 2: Potential Ring-Opening Reactions of the Cyclopropyl Moiety

| Reaction Type | Catalyst/Reagent | Potential Nucleophile (Nu⁻) | Resulting Structure | Reference |

| Brønsted Acid-Catalyzed | Triflic Acid (TfOH) in HFIP | Arenes, Alcohols, H₂O, N₃⁻ | 3-(1-Nu-propyl)thiophene derivative | scispace.comacs.org |

| Lewis Acid-Catalyzed | Sc(OTf)₃, Yb(OTf)₃ | Indoles, Anilines | 3-(1-Nu-propyl)thiophene derivative | scispace.com |

| Transition Metal-Catalyzed | Ni, Pd, or Rh complexes | Organometallic reagents | Acyclic cross-coupled product | wikipedia.orgchemrxiv.org |

While ring-opening reactions are a major pathway for cyclopropane derivatization, reactions that maintain the three-membered ring are also synthetically valuable. The stereoselective functionalization of an existing cyclopropyl group is a significant challenge in organic synthesis. Most stereoselective methods focus on the initial formation of the cyclopropane ring rather than the modification of a pre-existing one. rsc.orgresearchgate.net